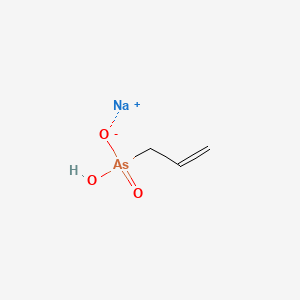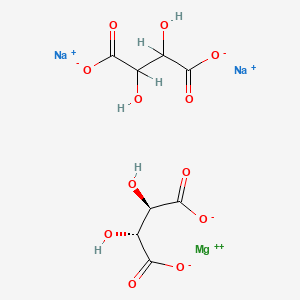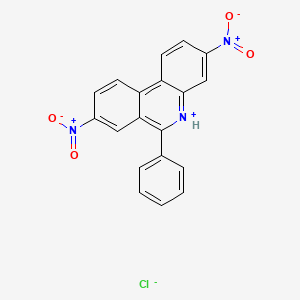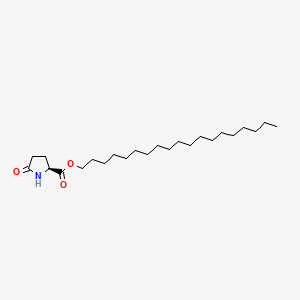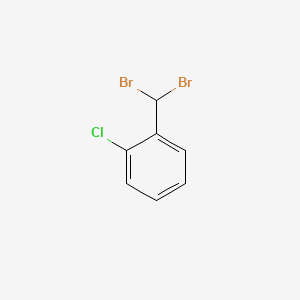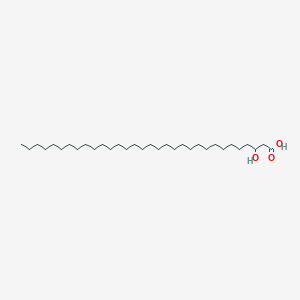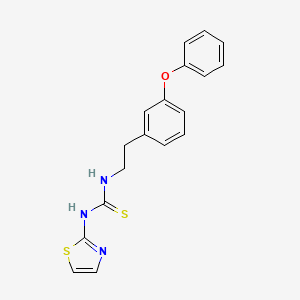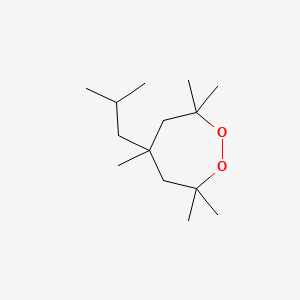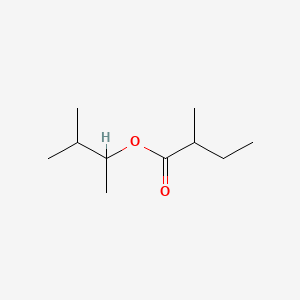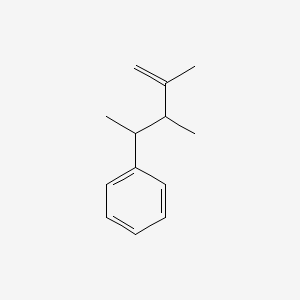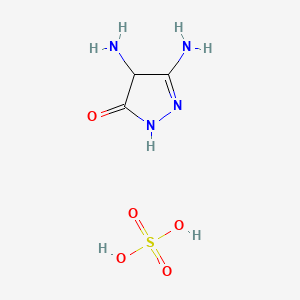
1,1'-Oxybisglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybisglycerol, also known as 1,1’-Oxybis(1,2,3-propanetriol), is a chemical compound with the molecular formula C6H14O7 and a molecular weight of 198.17 g/mol . This compound is characterized by its unique structure, which consists of two glycerol molecules linked by an oxygen atom. It is commonly used in various industrial and scientific applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 1,1’-Oxybisglycerol can be achieved through several methods. One common synthetic route involves the reaction of glycerol with an oxidizing agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the oxygen bridge between the two glycerol molecules . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,1’-Oxybisglycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert 1,1’-Oxybisglycerol into simpler alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in 1,1’-Oxybisglycerol can be substituted with other functional groups through reactions with appropriate reagents.
Applications De Recherche Scientifique
1,1’-Oxybisglycerol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its ability to form stable intermediates.
Medicine: This compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybisglycerol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cryoprotectant by stabilizing cell membranes and preventing ice crystal formation during freezing. This stabilization is achieved through hydrogen bonding with water molecules, which reduces the likelihood of ice nucleation . Additionally, its hydroxyl groups can form hydrogen bonds with other biomolecules, enhancing its protective effects.
Comparaison Avec Des Composés Similaires
1,1’-Oxybisglycerol can be compared with other similar compounds such as:
Glycerol: While glycerol is a simpler molecule with three hydroxyl groups, 1,1’-Oxybisglycerol has an additional oxygen bridge, making it more versatile in certain applications.
Propylene Glycol: Propylene glycol is another similar compound used as a humectant and solvent. 1,1’-Oxybisglycerol offers better cryoprotective properties due to its unique structure.
Propriétés
Numéro CAS |
94158-53-9 |
|---|---|
Formule moléculaire |
C6H14O7 |
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
3-(2,3-dihydroxypropoxyperoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H14O7/c7-1-5(9)3-11-13-12-4-6(10)2-8/h5-10H,1-4H2 |
Clé InChI |
UYFWIPFJCSHGKX-UHFFFAOYSA-N |
SMILES canonique |
C(C(COOOCC(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


